3-Iodo-tyrosine-13C6
Description
Properties
Molecular Formula |
C₃¹³C₆H₁₀INO₃ |
|---|---|
Molecular Weight |
313.04 |
Synonyms |
3-Iodo-4-hydroxyphenylalanine-13C6; 3-Iodo-L-tyrosine-13C6; 3-Iodotyrosine-13C6; 4-Hydroxy-3-iodophenylalanine-13C6; MIT-13C6; MIT (amino acid)-13C6; NSC 210787-13C6 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of 3 Iodo Tyrosine 13c6
Chemical Synthesis Pathways for Ring-Labeled 13C6 Tyrosine Precursors
The foundational step in producing 3-Iodo-tyrosine-13C6 is the synthesis of L-tyrosine with all six carbon atoms of the aromatic ring labeled with the carbon-13 (¹³C) isotope. This precursor, L-tyrosine-13C6, is typically derived from similarly labeled, more fundamental building blocks.
One common strategy begins with the synthesis of ¹³C₆-labeled benzene (B151609). This can be achieved through various established chemical methods. From ¹³C₆-benzene, a multi-step synthesis can be employed to construct the tyrosine molecule. An alternative route involves starting with [¹³C₆]-benzaldehyde. This labeled aldehyde can be converted to L-phenylalanine (ring-¹³C₆) through a Strecker synthesis, which involves a three-component reaction with ammonium (B1175870) chloride and sodium cyanide, followed by hydrolysis and enzymatic resolution to obtain the desired L-enantiomer. Subsequently, the L-phenylalanine (ring-¹³C₆) can be hydroxylated to yield L-tyrosine-13C6.
Another efficient approach is a chemo-enzymatic method. acs.org This often involves the use of a key enzyme, such as tyrosine phenol-lyase, which can catalyze the synthesis of L-tyrosine from simpler, isotopically labeled precursors like [¹³C₆]-phenol. ichtj.waw.pl For instance, [¹³C₆]-phenol can be synthesized and then used in an enzymatic reaction with a pyruvate (B1213749) source and an amino group donor to produce L-tyrosine-13C6. This method is highly valued for its stereoselectivity, directly yielding the biologically relevant L-isomer. ichtj.waw.pl
Table 1: Comparison of Synthetic Pathways for L-Tyrosine-13C6
| Pathway | Starting Material(s) | Key Steps | Advantages | Disadvantages |
| Multi-step Chemical Synthesis | [¹³C₆]-Benzene or [¹³C₆]-Benzaldehyde | Friedel-Crafts acylation, Strecker synthesis, hydroxylation | Well-established chemical principles | Can be lengthy, may produce racemic mixtures requiring resolution |
| Chemo-enzymatic Synthesis | [¹³C₆]-Phenol, Pyruvate, Ammonia source | Enzymatic condensation using tyrosine phenol-lyase | High stereoselectivity (produces L-isomer directly), milder reaction conditions | Enzyme availability and stability can be a factor |
Targeted Iodination Strategies for this compound Synthesis
Once L-tyrosine-13C6 is obtained, the next critical step is the regioselective introduction of an iodine atom at the 3-position of the phenolic ring. This process must be carefully controlled to favor mono-iodination and prevent the formation of di-iodinated byproducts.
Direct iodination of tyrosine is a common method. smolecule.com This electrophilic aromatic substitution is typically carried out using an iodinating agent such as iodine monochloride (ICl) or molecular iodine (I₂) in the presence of a mild base. nih.gov The reaction conditions, including pH, temperature, and the molar ratio of the iodinating agent to tyrosine, are crucial for achieving high selectivity for the 3-position. The phenolic hydroxyl group of tyrosine is an activating group, directing the incoming electrophile (iodine) to the ortho positions (3 and 5). By carefully controlling the stoichiometry, mono-iodination can be maximized.
Alternative iodinating reagents have also been developed for mild and selective iodination. uni-hannover.defigshare.com For example, bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (IPy₂BF₄) has been shown to be effective for the selective iodination of tyrosine residues in peptides. upf.edu Another approach involves a "liquid membrane" system using a crown ether to facilitate the transport and reaction of the iodinating species, which can lead to high yields of mono-iodinated tyrosine. researchgate.net
The general mechanism for electrophilic iodination of the tyrosine ring is as follows:
Generation of an electrophilic iodine species (e.g., I⁺).
Attack of the electron-rich aromatic ring of tyrosine on the electrophilic iodine.
Formation of a carbocation intermediate (sigma complex).
Loss of a proton to restore aromaticity, resulting in the iodinated tyrosine.
Enzymatic Approaches for Isotopic Labeling of Tyrosine Residues
Enzymatic methods offer a highly specific and mild alternative for the iodination of tyrosine. The most prominent enzyme used for this purpose is lactoperoxidase, often in combination with hydrogen peroxide (H₂O₂) and an iodide source (like NaI or KI). nih.govworthington-biochem.com
The lactoperoxidase system catalyzes the oxidation of iodide ions to a reactive iodine species, which then iodinates the tyrosine ring. nih.govresearchgate.net This enzymatic process can be finely tuned to control the extent of iodination. By adjusting the ratio of hydrogen peroxide to tyrosine, the reaction can be directed to predominantly yield mono-iodotyrosine. nih.gov The reaction proceeds via a highly reactive intermediate generated on the enzyme, which then diffuses and iodinates tyrosine in the solution. nih.govresearchgate.net
This method is particularly advantageous as it occurs under physiological pH and temperature conditions, minimizing the risk of side reactions or degradation of the amino acid. While often applied to iodinating tyrosine residues within peptides and proteins, the same principle can be applied to free, isotopically labeled L-tyrosine-13C6. researchgate.net
It's important to note that excess hydrogen peroxide or iodide can inhibit the reaction, as they can compete with tyrosine for the active iodinating agent. nih.gov
Table 2: Key Reagents in Enzymatic Iodination
| Reagent | Function |
| Lactoperoxidase | Enzyme catalyst |
| **Hydrogen Peroxide (H₂O₂) ** | Oxidizing agent, co-substrate |
| Iodide Source (e.g., NaI) | Provides the iodine atom |
| L-Tyrosine-13C6 | Substrate to be iodinated |
Purification and Spectroscopic Characterization of Synthesized Isotopic Standards
Following the synthesis, a rigorous purification process is essential to isolate this compound from unreacted starting materials, byproducts like di-iodotyrosine, and any remaining reagents. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. nih.govmdpi.combenthamscience.com
Reversed-phase HPLC, often using a C18 column, can effectively separate tyrosine, mono-iodotyrosine, and di-iodotyrosine based on their differences in hydrophobicity. nih.govnih.gov The use of a gradient elution system, typically with a mixture of water, acetonitrile (B52724), and an acid modifier like trifluoroacetic acid, allows for high-resolution separation. nih.gov
Once purified, the identity and purity of the this compound must be confirmed through spectroscopic methods.
Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. The mass spectrum will show a distinct peak corresponding to the mass of this compound, which will be 6 atomic mass units higher than that of the unlabeled compound due to the six ¹³C atoms. This confirms the successful incorporation of the isotopic label.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation.
¹H NMR provides information about the protons in the molecule. The pattern of signals for the aromatic protons will be distinct for 3-Iodo-tyrosine compared to tyrosine, confirming the position of the iodine atom.
¹³C NMR is particularly crucial for this labeled compound. The spectrum will show enriched signals for the six carbons in the aromatic ring, confirming the location of the isotopic labels. nih.gov The chemical shifts of the ring carbons will also be altered by the presence of the iodine substituent, further verifying the structure. Two-dimensional NMR techniques like HSQC can be used to correlate the ¹H and ¹³C signals, providing unambiguous structural assignment. nih.govhmdb.ca
The combination of these purification and characterization techniques ensures that the final product is of high purity and has the correct, isotopically labeled structure required for its use as an analytical standard.
Table 3: Spectroscopic Data for Tyrosine and its Derivatives (Note: Exact chemical shifts can vary based on solvent and pH. The data below are representative.)
| Compound | Technique | Key Observations |
| L-Tyrosine | ¹H NMR (in D₂O) | Aromatic signals appear as two doublets. |
| L-Tyrosine | ¹³C NMR (in H₂O/D₂O) | Six distinct signals for the aromatic carbons. hmdb.ca |
| This compound | Mass Spectrometry | Molecular weight is ~313.1 g/mol , which is 6 units higher than unlabeled 3-Iodo-tyrosine (~307.1 g/mol ). nih.gov |
| This compound | ¹³C NMR | Six highly intense signals corresponding to the labeled aromatic carbons, with chemical shifts perturbed by the iodine substituent compared to L-Tyrosine-13C6. |
Advanced Analytical Applications of 3 Iodo Tyrosine 13c6 in Mass Spectrometry
Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Biology
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of molecules in complex biological matrices. ontosight.airesearchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as 3-Iodo-tyrosine-13C6, to a sample. ontosight.ainih.gov This labeled compound, often referred to as an internal standard or spike, is chemically identical to the endogenous analyte but has a different mass due to the isotopic enrichment. ontosight.aisilantes.com
Once the internal standard is added and thoroughly mixed with the sample to achieve isotopic equilibrium, the sample is processed and analyzed by a mass spectrometer. rsc.org The instrument distinguishes between the naturally occurring (unlabeled) analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio. ontosight.ai By measuring the ratio of the signal intensities of the two species, the concentration of the endogenous analyte in the original sample can be accurately calculated. ontosight.aisilantes.com
IDMS is considered a definitive method in clinical chemistry and other fields because it effectively compensates for sample loss during preparation and variations in instrument response. nih.govresearchgate.net This makes it particularly valuable for quantitative biology, where it is used for:
Metabolomics: Quantifying endogenous metabolites to understand biochemical pathways and disease states. isotope.com
Proteomics: Determining the absolute concentration of specific proteins by using isotope-labeled peptides as internal standards in a strategy known as Absolute Quantification (AQUA). silantes.comnih.gov
Biomarker Validation: Accurately measuring the levels of potential disease biomarkers in clinical samples. ontosight.ainih.gov
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of drugs and their metabolites. ontosight.ai
The use of stable isotope-labeled standards like this compound is central to the success of IDMS, enabling reliable and reproducible quantification in complex biological systems. silantes.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
The development of robust LC-MS/MS methods is essential for the sensitive and selective quantification of iodotyrosines and their metabolites. These methods are crucial for understanding thyroid hormone metabolism and related disorders. nih.govunisi.it The use of this compound as an internal standard is integral to achieving accurate and precise measurements. isotope.comscbt.com
Optimization of Chromatographic Separation for Iodotyrosines and Related Metabolites
Effective chromatographic separation is critical for distinguishing between structurally similar iodotyrosines and other related compounds present in biological samples. researchgate.netakjournals.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. researchgate.netresearchgate.net
Key parameters for optimization include:
Column Chemistry: C18 columns are frequently used, offering good retention and separation of these moderately polar compounds. researchgate.netakjournals.comnih.gov
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often containing an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) is typical. researchgate.netakjournals.com For instance, a method might start with a low percentage of acetonitrile, which is then linearly increased to elute more hydrophobic compounds. akjournals.com The pH of the mobile phase can also be adjusted to optimize the retention of ionizable compounds like iodotyrosines. libretexts.org
Flow Rate: Adjusting the flow rate can impact resolution and analysis time. akjournals.com
Column Dimensions: The use of narrow inner-diameter columns can reduce solvent consumption. akjournals.com
A well-optimized chromatographic method ensures that the analytes are sufficiently separated from matrix interferences, leading to more reliable quantification. researchgate.netlibretexts.org
Sample Preparation Techniques for Complex Biological Matrices (e.g., cell lysates, tissue homogenates)
Biological matrices such as cell lysates and tissue homogenates are complex mixtures containing proteins, lipids, salts, and other substances that can interfere with LC-MS/MS analysis. chromatographyonline.com Therefore, effective sample preparation is a crucial step to isolate the analytes of interest and remove interfering components. researchgate.netresearchgate.net
Commonly used techniques include:
Protein Precipitation (PPT): This is a simple and common first step to remove the bulk of proteins from the sample. chromatographyonline.com It is often achieved by adding a solvent like acetonitrile. researchgate.net
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, such as an aqueous sample and an organic solvent like ethyl acetate. researchgate.netthermofisher.com
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. researchgate.netresearchgate.net C18 or ion-exchange cartridges are often employed. nih.govresearchgate.net For example, a method for analyzing iodotyrosines in feed premixes involved hydrolysis followed by cleanup using an Oasis SAX (Strong Anion Exchange) cartridge. researchgate.net SPE can yield high recovery rates, with studies reporting recoveries between 87.1% and 107.6% for iodotyrosines and related compounds in serum. researchgate.net
The choice of sample preparation technique depends on the specific matrix and the analytical goals. For instance, analyzing iodotyrosines in food products often involves enzymatic hydrolysis of proteins followed by SPE. nih.govresearchgate.net For cellular metabolism studies, cell lysis is followed by extraction protocols tailored to the specific analytes and cell type. plos.orgnih.gov
Mass Spectrometric Detection Parameters and Quantification Strategies
Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection and quantification. Electrospray ionization (ESI) is a common ionization technique for iodotyrosines, typically operated in positive ion mode. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity. nih.govunisi.it This involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). researchgate.net
For the quantification of iodotyrosines, specific SRM transitions are monitored for both the endogenous analyte and its stable isotope-labeled internal standard (e.g., this compound). nih.gov The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the sample. researchgate.net This isotope dilution strategy corrects for variability in both the sample preparation and the MS analysis, leading to highly accurate and precise results. nih.govresearchgate.net
Table 1: Example LC-MS/MS Parameters for Iodotyrosine Analysis This table is for illustrative purposes and parameters may vary based on the specific instrument and application.
| Parameter | Setting |
| Chromatography | |
| Column | C18, 2.1 mm x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 50% B over 35 min |
| Flow Rate | 0.2 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
| Monitored Transition | Analyte-specific precursor > product ion |
| Internal Standard | This compound |
Gas Chromatography-Mass Spectrometry (GC-MS) for Iodotyrosine Metabolite Analysis
While LC-MS/MS is more commonly used for the analysis of intact iodotyrosines, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of their metabolites, particularly after derivatization. researchgate.netresearchgate.net Derivatization is necessary to increase the volatility and thermal stability of these polar compounds, making them suitable for GC analysis. researchgate.net
In a study identifying urinary metabolites of iodotyrosine, GC-MS was used to detect 3-iodo-4-hydroxyphenylacetic acid (IHPA) and 3,5-diiodo-4-hydroxyphenylacetic acid (Di-IHPA). researchgate.net The analysis involved derivatizing the metabolites to their pentafluorobenzyl (PFB) esters. researchgate.net Quantification is often performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific ions characteristic of the derivatized analyte and its corresponding stable isotope-labeled internal standard. researchgate.netresearchgate.net
A study on the simultaneous determination of endogenous and 13C-labeled thyroxine in plasma utilized a double derivatization procedure (esterification followed by acylation) to improve the gas chromatographic properties of the hormone. researchgate.net The use of a 13C-labeled internal standard and GC-MS-SIM allowed for accurate quantification, demonstrating the feasibility of this approach for hormonal monitoring. researchgate.net
Rigorous Validation of Analytical Methodologies for Research Reproducibility
The validation of analytical methods is a critical requirement to ensure the reliability, reproducibility, and accuracy of research findings. rsc.orgresearchgate.netunipi.it Regulatory bodies and scientific journals have established guidelines for method validation, which typically involves assessing several key parameters. researchgate.net
Key Validation Parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing calibration standards at different concentrations and assessing the correlation coefficient (R²) of the resulting curve, which should ideally be greater than 0.99. researchgate.netakjournals.com
Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations (quality controls) or by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix. researchgate.netresearchgate.net Recoveries for iodotyrosine analysis are often expected to be within a range of 80-120%. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at different levels (intra-day and inter-day). researchgate.netresearchgate.net
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netresearchgate.net For sensitive analyses of iodotyrosines, LOQs in the low ng/mL or even pg/mL range are often required. nih.govresearchgate.net
Matrix Effect: The alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. It is a significant consideration in ESI-MS and is evaluated to ensure that it does not compromise the accuracy of the quantification. nih.govunipi.it
Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. sigmaaldrich.com
By rigorously validating each of these parameters, researchers can have confidence in the data generated and ensure that their methods are robust and suitable for their intended purpose, ultimately contributing to the reproducibility of scientific research. rsc.orgresearchgate.netuniovi.es
Assessment of Limits of Detection and Quantification for Tracer Studies
In tracer studies utilizing mass spectrometry, establishing the limits of detection (LOD) and quantification (LOQ) is fundamental to ensuring the reliability of the data. These parameters define the minimum concentration of an analyte that can be reliably detected and quantified, respectively. The use of 3-Iodo-tyrosine-¹³C₆ as an internal standard is instrumental in accurately determining these limits for its unlabeled counterpart, 3-iodo-L-tyrosine, and other related thyroid hormone metabolites.
Several studies have developed and validated sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of thyroid hormones and their metabolites, where such assessments are crucial. For instance, a validated method for analyzing thyroid hormone metabolites in cell lysates reported lower limits of quantification (LLOQ) in the range of 0.031 to 1.0 nM, depending on the specific analyte and cell line used. plos.orgsemanticscholar.org For Hep G2 cell lysate extracts, the LLOQ ranged from 0.031–0.250 nM, while for PCCL3 cell lysate extracts, the range was 0.04–1.0 nM. semanticscholar.org The corresponding limits of detection (LLOD) were in the range of 0.016–0.125 nM for Hep G2 and 0.01–0.6 nM for PCCL3 extracts. semanticscholar.org
Another study focusing on the quantification of seven different thyroid hormones in mouse brain tissue demonstrated the high sensitivity of their LC-MS/MS method, with limits of quantification ranging from 0.08 to 0.6 pg/mg. researchgate.net Similarly, a method for analyzing iodothyronines in human blood serum established analyte-dependent LLOQs in the range of 0.005 to 0.25 nM and LLODs between 0.002 and 0.052 nM using a 200-μL sample volume. researchgate.net These low detection and quantification limits are essential for accurately measuring the often very low endogenous concentrations of these biomolecules in tracer studies. The use of stable isotope-labeled internal standards like 3-Iodo-tyrosine-¹³C₆ is a key factor in achieving such high levels of sensitivity and accuracy.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Various Experimental Models
| Analyte(s) | Matrix | Method | LOD | LOQ |
|---|---|---|---|---|
| Thyroid Hormone Metabolites | Hep G2 cell lysate | LC-MS/MS | 0.016–0.125 nM semanticscholar.org | 0.031–0.250 nM semanticscholar.org |
| Thyroid Hormone Metabolites | PCCL3 cell lysate | LC-MS/MS | 0.01–0.6 nM semanticscholar.org | 0.04–1.0 nM semanticscholar.org |
| Seven Thyroid Hormones | Mouse brain | LC-MS/MS | - | 0.08 to 0.6 pg/mg researchgate.net |
| Iodothyronines | Human blood serum | LC-MS/MS-MS³ | 0.002–0.052 nM researchgate.net | 0.005–0.25 nM researchgate.net |
Evaluation of Accuracy, Precision, and Matrix Effects in Experimental Models
The accuracy and precision of an analytical method are paramount for its validity. Accuracy refers to the closeness of a measured value to a standard or known value, while precision refers to the closeness of two or more measurements to each other. In quantitative mass spectrometry, these parameters are rigorously evaluated, often using stable isotope-labeled internal standards like 3-Iodo-tyrosine-¹³C₆ to correct for variations.
Matrix effects, which are the alteration of ionization efficiency by co-eluting substances from the sample matrix, can significantly impact accuracy and precision. The use of a co-eluting, stable isotope-labeled internal standard that experiences the same matrix effects as the analyte is the most effective way to compensate for these interferences.
Research has demonstrated excellent accuracy and precision in methods validated using such internal standards. For the analysis of thyroid hormone metabolites in Hep G2 cell lysates, inter-day accuracies were reported to be between 92.5% and 109.4%, with intra-day accuracies in the range of 92.0% to 120.0%. plos.org The corresponding intra-batch coefficients of variation (CVs), a measure of precision, were less than 15.0%. plos.org In a different study on mouse brain tissue, intra- and inter-day precision were reported as 4.2–14.02% and 0.4–17.9% respectively, with accuracies between 84.9% and 114.8%. researchgate.net For smaller, distinct brain regions, the precision was still high, with intra- and inter-day CVs of 0.6–20.7% and 2.5–15.6%, and accuracies of 80.2%–128.6%. researchgate.net
The evaluation of matrix effects in these studies showed that they were well-controlled. For PCCL3 cell lysates, matrix effects ranged from 77% to 98%, with process efficiencies between 58% and 89%. plos.org In Hep G2 cell lysates, matrix effects were between 70% and 106%, with process efficiencies of 51–95%. plos.org These results underscore the effectiveness of using stable isotope-labeled internal standards to mitigate matrix effects and ensure the reliability of quantitative data.
Table 2: Accuracy, Precision, and Matrix Effect Data from Experimental Models
| Matrix | Accuracy | Precision (CV%) | Matrix Effect |
|---|---|---|---|
| Hep G2 cell lysate | Inter-day: 92.5–109.4% plos.org | Intra-batch: <15.0% plos.org | 70–106% plos.org |
| Mouse whole brain | 84.9–114.8% researchgate.net | Intra-day: 4.2–14.02%, Inter-day: 0.4–17.9% researchgate.net | - |
| Distinct mouse brain regions | 80.2–128.6% researchgate.net | Intra-day: 0.6–20.7%, Inter-day: 2.5–15.6% researchgate.net | - |
| PCCL3 cell lysate | - | - | 77–98% plos.org |
Role of 3-Iodo-tyrosine-¹³C₆ as an Internal Standard in Quantitative Proteomics and Metabolomics
In the fields of quantitative proteomics and metabolomics, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reproducible quantification of proteins and metabolites. 3-Iodo-tyrosine-¹³C₆ serves as an ideal internal standard for its unlabeled analogue and other related molecules in complex biological samples. eurisotop.comisotope.com
The principle of using a stable isotope-labeled internal standard, known as isotope dilution mass spectrometry, involves adding a known amount of the labeled compound to the sample at an early stage of the analytical workflow. researchgate.net Because the labeled standard is chemically identical to the endogenous analyte, it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard, precise quantification can be achieved, as this ratio remains constant even if sample is lost during preparation.
This approach effectively corrects for variations in sample recovery and ionization efficiency, which are major sources of error in quantitative mass spectrometry. nih.gov The use of ¹³C-labeled standards is particularly advantageous as the ¹³C isotope is stable and does not typically occur at high natural abundance, minimizing potential interference. nih.gov
The application of 3-Iodo-tyrosine-¹³C₆ and other similar stable isotope-labeled compounds has been crucial in numerous studies. For example, it has been used in methods to quantify thyroid hormones and their metabolites in various biological matrices, including cell lysates, brain tissue, and serum. plos.orgresearchgate.netresearchgate.net These studies are vital for understanding the biosynthesis, metabolism, and physiological roles of these important signaling molecules. The ability to accurately quantify subtle changes in the levels of these compounds is essential for research into thyroid-related disorders and the effects of environmental disruptors on the thyroid system. researchgate.netnih.gov
In metabolomics, where the goal is to comprehensively identify and quantify all small molecules in a biological system, the use of a suite of stable isotope-labeled standards, including compounds like L-Tyrosine-¹³C₆, is critical for obtaining reliable quantitative data. medchemexpress.comisotope.com This allows for the accurate comparison of metabolite profiles between different experimental groups, providing insights into metabolic pathways and disease mechanisms. nih.govmedchemexpress.com
Investigation of Biochemical and Metabolic Pathways Utilizing 3 Iodo Tyrosine 13c6
Tracing Thyroid Hormone Biosynthesis and Intermediary Metabolism
The synthesis of thyroid hormones is a multi-step process initiated by the iodination of tyrosine residues within the thyroglobulin protein. The use of 3-Iodo-tyrosine-13C6 enables researchers to meticulously follow the incorporation and transformation of this precursor into the final hormones, thyroxine (T4) and triiodothyronine (T3).
Mechanistic Studies of Thyroperoxidase-Catalyzed Iodination of Tyrosine Residues
Thyroperoxidase (TPO) is a critical enzyme that catalyzes both the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodinated tyrosines to form thyroid hormones. nih.govnih.govoup.com Studies utilizing isotopically labeled tyrosine, such as L-[13C6]tyrosine, have been instrumental in elucidating the radical-mediated mechanism of TPO. researchgate.net These investigations have shown that TPO-catalyzed iodination involves the oxidation of tyrosine to a tyrosyl radical, which then reacts with an oxidized iodine species. researchgate.net The use of 13C-labeled substrates allows for the detection of carbon-centered radical adducts through techniques like immuno-spin trapping, providing direct evidence of the reaction intermediates. researchgate.net This approach helps in understanding not only the normal catalytic cycle but also how certain substances can inhibit TPO activity, a key target for both therapeutic drugs and environmental disruptors. nih.goveuropa.eu
Elucidation of Coupling Reactions in Thyroid Hormone Formation
Following the iodination of tyrosine residues to form monoiodotyrosine (MIT) and diiodotyrosine (DIT), TPO catalyzes the coupling of these precursors to generate T3 and T4. The precise mechanism of this coupling reaction, which involves the formation of a diphenyl ether bond, is complex and has been a subject of intense research. unisi.it It is understood that this coupling occurs between iodinated tyrosine residues while they are still part of the thyroglobulin protein backbone. oup.com The direct coupling of free iodotyrosine amino acids to form iodothyronines has not been demonstrated. oup.com Isotope-labeled precursors like this compound are invaluable for tracing the fate of specific iodotyrosine molecules through the coupling process, helping to determine the preferential coupling partners and the efficiency of hormone formation under various physiological conditions.
Research on Iodine Homeostasis and Recycling Mechanisms
The body maintains a delicate balance of iodine, a critical component of thyroid hormones. A significant portion of this balance relies on the efficient recycling of iodine from the breakdown products of thyroid hormone metabolism.
Functional Characterization of Iodotyrosine Dehalogenase Enzymes (e.g., DEHAL-1)
Iodotyrosine dehalogenase (IYD), also known as DEHAL1, is a key enzyme responsible for salvaging iodide from MIT and DIT that are released during the breakdown of thyroglobulin. uniprot.orguniprot.orgnih.gov This enzyme catalyzes the NADPH-dependent deiodination of these iodotyrosines, releasing iodide that can be reused for new hormone synthesis. uniprot.orgnih.gov Mutations in the DEHAL1 gene can lead to impaired iodine recycling, resulting in goiter and hypothyroidism. nih.govunisi.it
Studies using knockout mouse models for the Dehal1 gene have demonstrated the crucial role of this enzyme. unisi.itnih.gov These mice, when fed a normal diet, maintain a euthyroid state but exhibit a negative iodine balance due to the continuous loss of iodotyrosines in their urine. nih.gov When subjected to iodine restriction, these knockout mice rapidly develop severe hypothyroidism, highlighting the importance of DEHAL1 in conserving iodine under conditions of scarcity. nih.gov The use of isotopically labeled 3-iodotyrosine allows for precise measurement of dehalogenase activity and the flux of iodine through this recycling pathway.
Table 1: Catalytic Activity of Human Iodotyrosine Deiodinase 1 (IYD)
| Substrate | Catalytic Efficiency (kcat) | Conditions | Reference |
|---|
This interactive table summarizes the known catalytic activity of human IYD for 3-iodo-L-tyrosine.
Quantitative Flux Analysis of Iodine within Biological Systems
Isotope tracers are essential for performing quantitative flux analysis of iodine in biological systems. creative-proteomics.comnih.gov By introducing a known amount of labeled iodine or an iodine precursor like this compound, researchers can track its movement through various compartments of the body, including uptake by the thyroid, incorporation into hormones, release into the circulation, and eventual excretion. nih.govresearchgate.netosti.gov This allows for the calculation of turnover rates and the quantification of iodine recycling efficiency. Techniques such as inductively coupled plasma mass spectrometry (ICP-MS) and neutron activation analysis (NAA) are used to measure the ratios of different iodine isotopes, providing a detailed picture of iodine dynamics. researchgate.netosti.govaip.org Such studies have revealed that in individuals with DEHAL1 deficiency, there is a significant loss of organic iodine in the urine, which can be quantified using these advanced analytical methods. nih.gov
Exploration of Thyronamine (B1227456) and Thyroacetic Acid Metabolism
Beyond the classical thyroid hormones T3 and T4, a range of metabolites, including thyronamines (TAMs) and thyroacetic acids (TAcs), are now recognized to have distinct biological activities. researchgate.netplos.org
The metabolism of thyroid hormones is complex, involving deiodination, decarboxylation, and deamination to produce a variety of active and inactive compounds. oup.complos.org 3-Iodothyronamine (T1AM), a naturally occurring derivative, has garnered significant interest for its pharmacological effects, which can be opposite to those of T3. nih.govresearchgate.netmdpi.com T1AM is metabolized further through oxidative deamination to 3-iodothyroacetic acid (TA1), as well as through deiodination and conjugation. unisi.itnih.gov
The biosynthetic origin of T1AM has been a subject of debate. While it was initially hypothesized to be an extrathyroidal metabolite of T4, studies using isotopically labeled T4 in mice did not detect the formation of labeled T1AM, suggesting it is not a direct metabolite in peripheral tissues. nih.govoup.combioscientifica.com However, other research points to the possibility of T1AM formation in the intestine from T4 through a series of deiodination and decarboxylation steps. oup.com The use of labeled precursors like this compound is crucial for definitively tracing these alternative metabolic pathways. plos.orgsemanticscholar.org For instance, studies with cultured cells have used labeled compounds to demonstrate the avid metabolism of mono-iodinated compounds, such as the deiodination of 3-T1AM to thyronamine (T0AM) and its deamination to 3-T1Ac. plos.org These investigations highlight the utility of isotope tracers in unraveling the complex network of thyroid hormone metabolism. researchgate.net
Table 2: Investigated Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| Thyroxine | T4 |
| Triiodothyronine | T3 |
| Monoiodotyrosine | MIT |
| Diiodotyrosine | DIT |
| 3-Iodothyronamine | T1AM |
| Thyronamine | T0AM |
| 3-Iodothyroacetic acid | TA1 |
| Iodotyrosine dehalogenase | IYD / DEHAL1 |
Identification of Metabolic Conversion Pathways of Iodinated Tyrosine Derivatives
3-Iodo-tyrosine is a known intermediate in the synthesis of thyroid hormones. wikipedia.org Its metabolic fate is intricately linked to the production of these crucial hormones. The iodination of tyrosine residues on the thyroglobulin protein is a key step, producing monoiodotyrosine (MIT) and diiodotyrosine (DIT). nih.gov These precursors are then coupled to form the primary thyroid hormones, triiodothyronine (T3) and thyroxine (T4). nih.gov Specifically, one unit of 3-iodotyrosine can combine with diiodotyrosine to form triiodothyronine. wikipedia.org Two units of 3-iodotyrosine can also combine to form 3,3'-diiodothyronine. wikipedia.org
The use of stable isotope-labeled compounds like this compound is invaluable for elucidating these pathways. By tracking the 13C6-labeled core, researchers can distinguish exogenous a from endogenously produced molecules, allowing for precise quantification of metabolic conversion products. nih.gov This is particularly important in understanding the deiodination, decarboxylation, and conjugation reactions that iodinated tyrosine derivatives undergo. nih.goveur.nloup.com For instance, studies have investigated the conversion of T4 to various metabolites, including those that are deiodinated or undergo oxidative deamination. nih.govoup.com
Biosynthesis and Turnover of Related Thyroid Hormone Metabolites in Experimental Models
Experimental models are crucial for understanding the dynamic processes of thyroid hormone biosynthesis and turnover. The use of 13C6-labeled thyroid hormone analogues, including derivatives of 3-Iodo-tyrosine, has been instrumental in these studies. eur.nl These labeled compounds serve as internal standards in mass spectrometry-based analyses, enabling accurate quantification of thyroid hormone metabolites in biological samples like serum and tissue homogenates. nih.govnih.gov
In such experimental setups, researchers can introduce 13C6-labeled precursors and trace their incorporation into various thyroid hormone metabolites. This approach has been used to study the effects of various physiological and pathological conditions on thyroid hormone metabolism. For example, in studies of hypothyroidism, labeled T4 has been administered to track its conversion to T3 and other metabolites, providing insights into the activity of deiodinase enzymes. nih.gov These enzymes play a critical role in activating and deactivating thyroid hormones. nih.gov
The table below summarizes the application of isotopically labeled compounds in the study of thyroid hormone metabolism.
| Labeled Compound | Application | Research Focus |
| This compound | Precursor for studying metabolic pathways | Thyroid hormone synthesis, radiopharmaceutical development. chemimpex.com |
| 13C6-T3 and 13C6-T4 | Internal standards for quantification | Correcting for procedural recovery and ion suppression in mass spectrometry. nih.govnih.gov |
| 13C6-T2 | Internal standard for MIT and DIT | Quantification in thyroid gland tissue. nih.gov |
Studies on Tyrosine Hydroxylase Inhibition and Downstream Biochemical Effects
3-Iodotyrosine is recognized as a reversible inhibitor of tyrosine hydroxylase. wikipedia.orgnih.gov This enzyme, also known as tyrosine 3-monooxygenase, catalyzes the conversion of tyrosine to L-DOPA, which is the rate-limiting step in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine. sigmaaldrich.comsigmaaldrich.com
The inhibitory effect of 3-iodotyrosine on tyrosine hydroxylase has been utilized in various research models to study the consequences of reduced catecholamine synthesis. For instance, it has been used in studies involving Drosophila to investigate the role of dopamine in social behavior. wikipedia.org By feeding flies 3-iodotyrosine, researchers were able to alter their dopamine levels and observe the resulting behavioral changes. wikipedia.org Similarly, it has been used as a tyrosine hydroxylase inhibitor in silkworm pupae. sigmaaldrich.com
The inhibition of tyrosine hydroxylase by 3-iodotyrosine has significant biochemical downstream effects. A reduction in L-DOPA production leads to decreased levels of dopamine and other catecholamines, which can impact a wide range of physiological processes, including neurotransmission and hormonal regulation. wikipedia.orgsigmaaldrich.com
Application in Cellular and in vitro Systems to Model Metabolic Processes
The use of this compound extends to cellular and in vitro systems, where it serves as a valuable tool for modeling metabolic processes. chemimpex.comsigmaaldrich.comscbt.com In these controlled environments, researchers can investigate specific enzymatic reactions and metabolic pathways with high precision.
For example, in vitro assays using purified enzymes or cell lysates can be employed to study the kinetics of tyrosine hydroxylase inhibition by 3-iodotyrosine. medchemexpress.com The use of the 13C6-labeled compound allows for easy detection and quantification of the inhibitor and any potential metabolites by mass spectrometry.
Furthermore, cellular models, such as cultured cells, can be treated with this compound to trace its uptake, metabolism, and effects on cellular processes. This is particularly relevant for studying thyroid hormone metabolism in specific cell types, such as thyrocytes or liver cells, which are primary sites of thyroid hormone synthesis and metabolism. nih.gov These in vitro studies provide a mechanistic understanding that complements findings from in vivo experimental models.
Future Directions and Emerging Research Opportunities
Integration of 3-Iodo-tyrosine-13C6 with Multi-Omics Approaches (e.g., Lipidomics, Glycomics)
The integration of stable isotope tracing with multi-omics platforms such as lipidomics and glycomics presents a powerful strategy to unravel the complex interplay between different biomolecular pathways. While this compound is primarily a tracer for amino acid and thyroid hormone metabolism, its effects and metabolic fate can be linked to broader systemic changes.
Future research could focus on:
Systems Biology Approaches: By using this compound in combination with global profiling of lipids and glycans, researchers can build more comprehensive models of cellular and organismal metabolism. This could reveal previously unknown connections between thyroid hormone synthesis and other metabolic networks.
Disease Biomarker Discovery: In diseases where thyroid function is altered, such as certain metabolic syndromes or cancers, tracing the metabolism of this compound alongside changes in the lipidome and glycome could lead to the discovery of novel, more specific biomarkers.
Drug-Lipid Interactions: High-throughput screening methods can be employed to generate drug-lipid binding profiles, which could be correlated with metabolic changes traced by compounds like this compound to understand off-target effects or mechanisms of action. google.com
Interactive Table: Potential Multi-Omics Integration Studies with this compound
| Omics Field | Potential Research Question | Expected Outcome |
|---|---|---|
| Lipidomics | How do perturbations in iodotyrosine metabolism affect the cellular lipid profile? | Identification of lipid species that are sensitive to thyroid hormone precursor levels. |
| Glycomics | Is there a link between thyroglobulin iodination and its glycosylation patterns? | Understanding the interplay between post-translational modifications of thyroglobulin. |
| Proteomics | Which proteins interact with iodinated tyrosine residues outside of the thyroid gland? | Discovery of novel binding partners and potential new biological roles. mdpi.com |
Development of Advanced Imaging Techniques with Stable Isotope Tracers
The development of non-invasive imaging techniques capable of detecting stable isotopes in vivo would revolutionize metabolic research. While techniques for radioactive isotopes are well-established, methods for imaging stable isotopes like 13C are still emerging.
Key areas for advancement include:
Magnetic Resonance Spectroscopy (MRS): The use of 13C-labeled compounds, including this compound, in conjunction with MRS allows for the real-time tracking of metabolic pathways in living organisms without the need for ionizing radiation. chemie-brunschwig.ch
Multi-Isotope Imaging: The capability to simultaneously image multiple stable isotopes (e.g., 13C, 15N, 2H) would enable the interrogation of several metabolic pathways at once, providing a more holistic view of cellular function. chemie-brunschwig.ch
Enhanced Sensitivity: Future developments will likely focus on increasing the sensitivity and spatial resolution of these imaging techniques to allow for the detection of low-abundance metabolites and their dynamics within specific tissues and cellular compartments.
High-Throughput Screening Methodologies for Enzyme Activity Profiling
High-throughput screening (HTS) assays are crucial for drug discovery and for identifying modulators of enzyme activity. nih.gov The use of this compound and other labeled substrates can enhance the specificity and accuracy of these assays.
Future opportunities in this area include:
Thyroperoxidase (TPO) Inhibition Assays: Developing robust HTS assays to screen for inhibitors of TPO, a key enzyme in thyroid hormone synthesis, is an area of active research. researchgate.netresearchgate.net Labeled substrates like this compound could be used to directly measure the efficiency of iodination and the effects of potential inhibitors. researchgate.netresearchgate.net
Protein Tyrosine Phosphatase (PTP) Profiling: HTS methods are also being developed to identify modulators of PTPs, a large family of enzymes involved in cell signaling. nih.gov While not directly related to iodination, the methodologies for PTP screening could be adapted to study enzymes involved in iodotyrosine metabolism.
Droplet-Based Microfluidics: This technology allows for the rapid screening of large libraries of enzyme variants or potential inhibitors in picoliter-volume droplets, significantly increasing throughput and reducing reagent consumption. mdpi.com
Computational Modeling and Simulation of Iodinated Tyrosine Metabolism
Computational approaches are becoming increasingly important for understanding complex biological systems. Modeling and simulation can provide insights into the dynamics of metabolic pathways that are difficult to obtain through experimental methods alone.
Future research directions include:
Reaction Mechanism Studies: Using methods like Density Functional Theory (DFT), researchers can model the reaction mechanisms of tyrosine iodination to understand the energetics and intermediates involved. neliti.comscispace.comresearchgate.net This can help in predicting the reactivity of different tyrosine residues and the effects of enzyme catalysis.
Kinetic Modeling: Integrated mathematical modeling can be used to simulate the complex equilibria of iodine species and their reactions with tyrosine, providing a more nuanced understanding of the kinetics of thyroglobulin iodination. nih.gov
Predictive Toxicology: Computational models can be developed to predict the potential for various chemicals to interfere with iodinated tyrosine metabolism and thyroid hormone synthesis, aiding in the early identification of endocrine disruptors.
Interactive Table: Computational Approaches for Studying Iodinated Tyrosine
| Computational Method | Application to Iodinated Tyrosine Research | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating the step-by-step mechanism of tyrosine iodination. neliti.comresearchgate.net | Understanding transition states and reaction energetics. neliti.comscispace.comresearchgate.net |
| Molecular Dynamics (MD) | Simulating the interaction of iodinated thyroglobulin with other proteins. | Revealing conformational changes and binding affinities. |
| Kinetic Modeling | Simulating the rates of formation and degradation of iodotyrosines and thyroid hormones. nih.gov | Predicting the impact of substrate or enzyme concentration changes. |
Investigation of Novel Biological Roles Beyond Established Pathways
While the primary role of iodinated tyrosine is as a precursor to thyroid hormones, there is growing interest in exploring other potential biological functions. researchgate.net
Emerging areas of investigation are:
Antioxidant Properties: Iodine has been proposed to act as an antioxidant, and iodinated compounds may play a role in scavenging reactive oxygen species (ROS). researchgate.net Further research is needed to determine if 3-Iodo-tyrosine has significant antioxidant activity in vivo.
Antimicrobial and Antineoplastic Effects: Some studies suggest that iodine and certain iodinated organic compounds may have antimicrobial and anticancer properties. researchgate.net The potential for 3-Iodo-tyrosine to exhibit such activities warrants further investigation.
Signaling Molecules: The discovery of thyronamines, decarboxylated and deiodinated metabolites of thyroid hormones, has opened up the possibility that other derivatives of iodotyrosine could act as novel signaling molecules with their own unique receptors and biological effects. oup.comoup.com
Q & A
Basic Research Questions
Q. How is 3-Iodo-tyrosine-13C6 synthesized, and what analytical techniques are critical for its characterization?
- Methodology : Synthesis typically involves iodination of L-tyrosine-13C6 using iodine monochloride (ICl) under controlled pH (8–9) to minimize side reactions. Post-synthesis, purification via reversed-phase HPLC is essential to isolate the isotopically labeled compound from unreacted precursors. Characterization requires tandem techniques:
- NMR (¹H, ¹³C) : Confirms iodine substitution at the 3-position and 13C6 labeling integrity.
- High-resolution mass spectrometry (HRMS) : Validates molecular mass (e.g., expected [M+H]+ for C₉H₈¹³C₆INO₃: 417.96) .
- Key Considerations : Monitor reaction temperature (<25°C) to prevent tyrosine oxidation. Use deuterated solvents (e.g., D₂O) for NMR to avoid signal interference .
Q. What are the primary applications of this compound in tracer studies, and how should experimental controls be designed?
- Applications : Used to trace tyrosine metabolism in in vitro systems (e.g., cancer cell lines) to study iodothyronine dynamics or oxidative stress markers like protein-bound 3-nitrotyrosine.
- Experimental Design :
- Isotope Dilution Controls : Co-administer unlabeled tyrosine to quantify isotopic dilution effects in metabolic flux analysis.
- Negative Controls : Use tyrosine-13C6 (without iodine) to distinguish iodine-specific metabolic pathways .
Q. Which chromatographic methods are optimal for separating this compound from biological matrices?
- Recommended Techniques :
- HPLC with UV/Vis detection : Use a C18 column, gradient elution (0.1% formic acid in water/acetonitrile), and monitor at 280 nm (tyrosine absorbance).
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for enhanced specificity in complex samples (e.g., plasma or tissue homogenates) .
- Challenges : Matrix effects (e.g., phospholipids in plasma) can suppress ionization; mitigate via solid-phase extraction (SPE) or dilute-and-shoot protocols .
Advanced Research Questions
Q. How do isotopic effects (¹³C6) influence the stability and reactivity of 3-Iodo-tyrosine in enzymatic assays?
- Kinetic Isotope Effects (KIE) : The ¹³C labeling may alter bond vibrational frequencies, potentially reducing reaction rates in enzymes like tyrosine hydroxylase.
- Methodological Adjustments :
- Comparative Studies : Parallel assays with unlabeled 3-Iodo-tyrosine to quantify KIE.
- Computational Modeling : Use density functional theory (DFT) to predict isotopic impacts on transition states .
Q. What strategies resolve contradictions in metabolic flux data when using this compound in in vivo models?
- Common Contradictions : Discrepancies between tracer incorporation rates and expected pathway activity (e.g., tyrosine catabolism vs. thyroid hormone synthesis).
- Resolution Framework :
Multi-Tracer Validation : Co-administer ¹⁵N-labeled tyrosine to cross-validate flux through shared pathways.
Compartmental Modeling : Adjust for isotopic dilution in subcellular pools (e.g., mitochondrial vs. cytosolic tyrosine).
Temporal Sampling : Collect time-series data to capture dynamic labeling patterns .
Q. How can researchers optimize the detection of this compound-derived metabolites in low-abundance biological systems (e.g., cerebrospinal fluid)?
- Sensitivity Enhancements :
- Chemical Derivatization : Use dansyl chloride to improve MS ionization efficiency.
- Microsampling Techniques : Employ nano-LC-MS to handle limited sample volumes (e.g., <10 µL).
Q. What are the implications of iodine’s electrophilic nature on the stability of this compound during long-term storage?
- Degradation Pathways : Iodine may undergo dehalogenation or oxidize adjacent functional groups (e.g., phenol ring).
- Storage Protocols :
- Temperature : Store at -80°C in amber vials to prevent light-induced degradation.
- Solvent : Lyophilize and reconstitute in acidic buffers (pH 3–4) to stabilize the iodine-tyrosine bond .
Methodological Best Practices
- Reproducibility : Document synthesis and purification parameters (e.g., solvent ratios, column pressures) using FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Ethical Compliance : Adhere to safety protocols (e.g., H303+H313+H333 hazard codes) for handling iodinated compounds, including fume hood use and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
